Spiraprilat Spiraprilat Spiraprilat is an azaspiro compound that is spirapril in which the ethyl ester group has been hydrolysed to the corresponding carboxylic acid group. It is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a drug metabolite. It is an azaspiro compound, a dicarboxylic acid, a dipeptide, a dithioketal, a pyrrolidinecarboxylic acid, a secondary amino compound and a tertiary carboxamide.
Brand Name: Vulcanchem
CAS No.: 83602-05-5
VCID: VC0543694
InChI: InChI=1S/C20H26N2O5S2/c1-13(21-15(18(24)25)8-7-14-5-3-2-4-6-14)17(23)22-12-20(28-9-10-29-20)11-16(22)19(26)27/h2-6,13,15-16,21H,7-12H2,1H3,(H,24,25)(H,26,27)/t13-,15-,16-/m0/s1
SMILES: CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O
Molecular Formula: C20H26N2O5S2
Molecular Weight: 438.6 g/mol

Spiraprilat

CAS No.: 83602-05-5

Inhibitors

VCID: VC0543694

Molecular Formula: C20H26N2O5S2

Molecular Weight: 438.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Spiraprilat - 83602-05-5

CAS No. 83602-05-5
Product Name Spiraprilat
Molecular Formula C20H26N2O5S2
Molecular Weight 438.6 g/mol
IUPAC Name (8S)-7-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Standard InChI InChI=1S/C20H26N2O5S2/c1-13(21-15(18(24)25)8-7-14-5-3-2-4-6-14)17(23)22-12-20(28-9-10-29-20)11-16(22)19(26)27/h2-6,13,15-16,21H,7-12H2,1H3,(H,24,25)(H,26,27)/t13-,15-,16-/m0/s1
Standard InChIKey FMMDBLMCSDRUPA-BPUTZDHNSA-N
Isomeric SMILES C[C@@H](C(=O)N1CC2(C[C@H]1C(=O)O)SCCS2)N[C@@H](CCC3=CC=CC=C3)C(=O)O
SMILES CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O
Canonical SMILES CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O
Appearance Solid powder
Description Spiraprilat is an azaspiro compound that is spirapril in which the ethyl ester group has been hydrolysed to the corresponding carboxylic acid group. It is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor spirapril. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a drug metabolite. It is an azaspiro compound, a dicarboxylic acid, a dipeptide, a dithioketal, a pyrrolidinecarboxylic acid, a secondary amino compound and a tertiary carboxamide.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Spiraprilat; SCH-33861; SCH 33861; SCH33861; Spiraprilate;
Reference 1: Sramko M, Smiesko M, Remko M. Accurate aqueous proton dissociation constants calculations for selected angiotensin-converting enzyme inhibitors. J Biomol Struct Dyn. 2008 Jun;25(6):599-608. PubMed PMID: 18399693.
2: Schürer M, Erb K, Junge K, Schäfer HF, Schulz HU, Amschler S, Krupp S, Hermann R. Drug interaction of spirapril hydrochloride monohydrate and hydrochlorothiazide. A clinical study to compare the pharmacokinetics after administration of spirapril hydrochloride monohydrate tablets, hydrochlorothiazide tablets and fixed combination bi-layer tablets. Arzneimittelforschung. 2003;53(6):414-9. PubMed PMID: 12872612.
3: Schürer M, Amschler S, Schulz HU, Schäfer HF. Simultaneous determination of spirapril and spiraprilat in plasma by capillary gas chromatography-mass spectrometry. Arzneimittelforschung. 2003;53(5):307-13. PubMed PMID: 12854357.
4: Hayduk K, Kraul H. Efficacy and safety of spirapril in mild-to-moderate hypertension. J Cardiovasc Pharmacol. 1999 Aug;34 Suppl 1:S19-23. Review. PubMed PMID: 10499560.
5: Bellissant E, Chau NP, Thuillez C, Gerbeau C, Richard C, Giudicelli JF. Pharmacokinetic-pharmacodynamic model relating spiraprilat plasma concentrations to systemic and regional hemodynamic effects in congestive heart failure. J Cardiovasc Pharmacol. 1997 Aug;30(2):253-60. PubMed PMID: 9269955.
6: Shionoiri H, Naruse M, Minamisawa K, Ueda S, Himeno H, Hiroto S, Takasaki I. Fosinopril. Clinical pharmacokinetics and clinical potential. Clin Pharmacokinet. 1997 Jun;32(6):460-80. Review. PubMed PMID: 9195116.
7: Noble S, Sorkin EM. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension. Drugs. 1995 May;49(5):750-66. Review. PubMed PMID: 7601014.
8: Haufe CC, Sierakowski B, Jansa U, Stein G. [Kidney function in hypertensive patients with chronic renal failure treated with the dual eliminated ACE-inhibitor spirapril]. Med Klin (Munich). 1994 Aug 15;89(8):416-20. German. PubMed PMID: 7968874.
9: Johnson BF, Johnson J, Surve A, Smith H. The Interaction of Hydrochlorothiazide with Spirapril: A Novel Ace Inhibitor. Am J Ther. 1994 Jun;1(1):4-7. PubMed PMID: 11835060.
10: Grass P, Gerbeau C, Kutz K. Spirapril: pharmacokinetic properties and drug interactions. Blood Press Suppl. 1994;2:7-13. PubMed PMID: 8061850.
11: Guitard C, Sassano P, Tzincoca C, Duchiez J, Safar ME. Placebo-controlled crossover comparison of spirapril at 3, 6, 12 and 24 mg once daily in mild to severe essential hypertension. Blood Press Suppl. 1994;2:61-8. PubMed PMID: 8061848.
12: Stein G, Sierakowski B, Grass P, Haufe CC, Jansa U, Weidinger G. Pharmacokinetics of spirapril and spiraprilat in patients with chronic renal failure. Blood Press Suppl. 1994;2:47-53. PubMed PMID: 8061846.
13: Meredith PA, Grass P, Guitard C, Elliott HL. Pharmacokinetics of spirapril in renal impairment. Blood Press Suppl. 1994;2:14-9. PubMed PMID: 8061840.
14: Nakazawa M, Ishihara T, Takahashi Y, Okuhira M, Imai S. Effects of spiraprilat, an angiotensin-converting enzyme inhibitor, on anesthetized dogs in a new model of acute left ventricular failure. J Cardiovasc Pharmacol. 1993 Oct;22(4):585-93. PubMed PMID: 7505361.
15: Krähenbühl S, Grass P, Surve A, Kutz K, Reichen J. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease. Eur J Clin Pharmacol. 1993;45(3):247-53. PubMed PMID: 8276049.
16: van den Meiracker AH, Man in 't Veld AJ, Admiraal PJ, Ritsema van Eck HJ, Boomsma F, Derkx FH, Schalekamp MA. Partial escape of angiotensin converting enzyme (ACE) inhibition during prolonged ACE inhibitor treatment: does it exist and does it affect the antihypertensive response? J Hypertens. 1992 Aug;10(8):803-12. PubMed PMID: 1325513.
17: Hossein-Nia M, Surve AH, Weglein R, Gerbeau C, Holt DW. Radioimmunoassays for spirapril and its active metabolite spiraprilate: performance and application. Ther Drug Monit. 1992 Jun;14(3):234-42. PubMed PMID: 1384174.
18: Gérard JL, Pussard E, Berdeaux A, Giudicelli JF. Hemodynamic and cardiac effects of spiraprilat in normal and sodium depleted conscious dogs. Fundam Clin Pharmacol. 1990;4(5):547-58. PubMed PMID: 2289746.
19: Smith EM, Swiss GF, Neustadt BR, McNamara P, Gold EH, Sybertz EJ, Baum T. Angiotensin converting enzyme inhibitors: spirapril and related compounds. J Med Chem. 1989 Jul;32(7):1600-6. PubMed PMID: 2544729.
PubChem Compound 3033702
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator